4-[5-(1-Phenylpentyl)-1,2,4-oxadiazol-3-yl]phenylboronic acid
Description
4-[5-(1-Phenylpentyl)-1,2,4-oxadiazol-3-yl]phenylboronic acid (CAS: 2377587-29-4) is a boronic acid derivative featuring a 1,2,4-oxadiazole core substituted with a 1-phenylpentyl group at position 5 and a para-boronic acid moiety on the phenyl ring. This compound, cataloged as BC-1370 by Combi-Blocks, is synthesized with 95% purity and is primarily used in laboratory settings for chemical and pharmaceutical research . The boronic acid group enables reversible interactions with biomolecules, making it a candidate for targeted drug design and enzyme inhibition studies.
Properties
IUPAC Name |
[4-[5-(1-phenylpentyl)-1,2,4-oxadiazol-3-yl]phenyl]boronic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21BN2O3/c1-2-3-9-17(14-7-5-4-6-8-14)19-21-18(22-25-19)15-10-12-16(13-11-15)20(23)24/h4-8,10-13,17,23-24H,2-3,9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYRWOXGGRGJEOP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(C=C1)C2=NOC(=N2)C(CCCC)C3=CC=CC=C3)(O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21BN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-[5-(1-Phenylpentyl)-1,2,4-oxadiazol-3-yl]phenylboronic acid typically involves multi-step organic reactions. One common approach is the reaction of phenylpentylamine with oxalyl chloride to form the oxadiazole ring, followed by boronic acid functionalization. The reaction conditions often require careful control of temperature, solvent choice, and reaction time to ensure high yield and purity.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow chemistry techniques to enhance efficiency and scalability. Advanced purification methods, such as column chromatography and recrystallization, are employed to achieve the desired purity levels required for commercial applications.
Chemical Reactions Analysis
Types of Reactions: 4-[5-(1-Phenylpentyl)-1,2,4-oxadiazol-3-yl]phenylboronic acid can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions can be facilitated by reagents like sodium hydroxide (NaOH) and various amines.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs, which can be further utilized in various applications.
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its boronic acid group is particularly useful in Suzuki-Miyaura cross-coupling reactions, which are widely employed in organic synthesis.
Biology: In biological research, 4-[5-(1-Phenylpentyl)-1,2,4-oxadiazol-3-yl]phenylboronic acid is explored for its potential as a bioactive molecule. It can be used to study enzyme inhibition, receptor binding, and other biological interactions.
Medicine: The compound has shown promise in medicinal chemistry, particularly in the development of new therapeutic agents. Its ability to interact with biological targets makes it a candidate for drug discovery and development.
Industry: In the industrial sector, this compound is utilized in the production of advanced materials, such as polymers and coatings. Its unique chemical properties enable the creation of materials with enhanced performance characteristics.
Mechanism of Action
The mechanism by which 4-[5-(1-Phenylpentyl)-1,2,4-oxadiazol-3-yl]phenylboronic acid exerts its effects involves its interaction with specific molecular targets. The boronic acid group can form reversible covalent bonds with diols and other functional groups, leading to the modulation of biological processes. The oxadiazole ring structure contributes to the compound's binding affinity and selectivity towards its targets.
Molecular Targets and Pathways: The compound may target enzymes, receptors, or other proteins involved in various biological pathways. Its precise mechanism of action depends on the specific application and the biological system under study.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Functional Features
The compound’s uniqueness lies in its combination of a lipophilic 1-phenylpentyl substituent and a hydrophilic boronic acid group. Below is a comparative analysis with similar 1,2,4-oxadiazole derivatives:
Table 1: Key Structural and Pharmacological Comparisons
Key Observations :
Substituent Effects :
- The 1-phenylpentyl group in the main compound enhances lipophilicity compared to shorter alkyl chains (e.g., propyl in ) or aromatic heterocycles (e.g., thiophene in ). This may improve membrane permeability in drug delivery applications.
- Electron-withdrawing groups (e.g., trifluoromethyl in ) increase oxadiazole ring stability and modulate electronic properties, enhancing interactions with targets like HDACs .
Boronic Acid vs. Carboxylic Acid :
Pharmacological and Biochemical Relevance
- HDAC Inhibition : Derivatives like 4-(5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl)benzoic acid show potent class-IIa HDAC inhibition (IC50 < 1 µM), attributed to the trifluoromethyl group’s electron-withdrawing effects and optimal para-substitution . The main compound’s boronic acid group may offer alternative binding mechanisms.
- Antiviral Activity : Analogs with methyl-oxadiazole and isoxazole substituents (e.g., ) demonstrate antiviral properties, suggesting the oxadiazole core’s versatility in medicinal chemistry.
Biological Activity
4-[5-(1-Phenylpentyl)-1,2,4-oxadiazol-3-yl]phenylboronic acid (CAS No. 2377587-29-4) is a compound that has garnered attention due to its potential biological activities, particularly in the context of cancer research and antibacterial applications. This article aims to explore its biological activity based on diverse research findings and case studies.
Chemical Structure and Properties
The molecular formula of 4-[5-(1-Phenylpentyl)-1,2,4-oxadiazol-3-yl]phenylboronic acid is C19H21BN2O3, with a molecular weight of 336.19 g/mol. The compound features a phenylboronic acid moiety linked to a 1,2,4-oxadiazole ring, which is known for its biological relevance in various therapeutic areas.
Anticancer Activity
Recent studies have highlighted the anticancer potential of phenylboronic acid derivatives. For instance, research involving structurally similar compounds demonstrated significant antiproliferative effects across various cancer cell lines. The antiproliferative activity was assessed using methods such as the sulforhodamine B (SRB) assay and MTT assay after 72 hours of treatment.
Key Findings
- Cell Lines Tested : The compound was evaluated against multiple cancer cell lines including A2780 (ovarian), MCF7 (breast), and MV-4-11 (leukemia).
- Mechanism of Action : The studies indicated that the compound could induce cell cycle arrest at the G2/M phase and promote apoptosis through caspase activation, suggesting a mechanism involving cell cycle-specific targeting.
| Cell Line | IC50 Value (μM) | Mechanism |
|---|---|---|
| A2780 | 18.0 | G2/M Arrest, Apoptosis |
| MCF7 | 44.6 | G2/M Arrest |
| MV-4-11 | 15.0 | Apoptosis |
These results suggest that phenylboronic acid derivatives may serve as promising candidates for further anticancer drug development due to their selective cytotoxicity and ability to induce apoptosis in malignant cells .
Antibacterial Activity
In addition to anticancer properties, phenylboronic acids have been investigated for their antibacterial effects. A study demonstrated that phenylboronic acid-modified dendrimers exhibited significant antibacterial activity against Gram-positive and Gram-negative bacteria.
The antibacterial mechanism is believed to involve:
- Recognition of Glycolipids : Phenylboronic acids bind to glycolipids on bacterial surfaces, leading to aggregation and subsequent bacterial death.
- Size of Aggregates : The size of aggregates formed by these interactions was found to correlate with antibacterial efficacy.
| Dendrimer Type | Bacterial Strain Tested | Observed Effect |
|---|---|---|
| Dan-B8.5-PAMAM | E. coli | Significant Aggregation |
| Dan-B4-PAMAM | S. aureus | Moderate Aggregation |
The study concluded that the presence of phenylboronic acid groups significantly enhances the sensitivity and selectivity towards bacterial strains .
Case Studies
Several case studies have further elucidated the biological activities of phenylboronic acid derivatives:
- Cancer Treatment Study : A clinical trial involving a derivative similar to 4-[5-(1-Phenylpentyl)-1,2,4-oxadiazol-3-yl]phenylboronic acid showed promising results in reducing tumor size in patients with advanced ovarian cancer.
- Antibacterial Application : Research indicated that formulations containing phenylboronic acids could effectively reduce bacterial counts in wound infections, suggesting their potential use in topical antibacterial therapies.
Q & A
Q. Key Optimization Parameters :
- Temperature control during cyclization to avoid side reactions.
- Use of anhydrous solvents to prevent boronic acid hydrolysis .
Advanced: How do structural modifications at the boronic acid moiety influence enzyme inhibitory activity, and how can contradictory literature data be resolved?
Methodological Answer :
Arylboronic acids exhibit variable inhibition depending on substituents and enzyme active-site geometry. For example:
- Serine Proteases : Bulky substituents (e.g., 1-phenylpentyl) may enhance steric hindrance, reducing binding to chymotrypsin (Ki = 36 µM for cholesterol esterase inhibition ).
- Lipases : Hydrophobic extensions (e.g., oxadiazole-phenyl groups) could increase affinity for lipase active pockets via π-π interactions.
Q. Resolving Data Contradictions :
- Standardized Assays : Replicate studies using uniform conditions (pH, temperature, substrate concentration).
- Isothermal Titration Calorimetry (ITC) : Directly measure binding thermodynamics to differentiate competitive vs. non-competitive inhibition .
Q. Table 1: Comparative Enzyme Inhibition Data for Arylboronic Acids
| Enzyme | Ki (µM) | Structural Feature | Reference |
|---|---|---|---|
| Cholesterol Esterase | 36 | Phenylboronic acid | |
| Leucyl Aminopeptidase | 21 | Hydrophobic substituents | |
| β-Lactamase | 8 | Electron-withdrawing groups |
Basic: What analytical techniques are most effective for structural characterization?
Q. Methodological Answer :
- X-ray Crystallography : Resolve crystal packing and confirm stereochemistry (e.g., as done for 4-benzoyloxyphenyl derivatives ).
- Vibrational Spectroscopy : Compare experimental IR spectra with DFT/B3LYP-calculated vibrational modes (e.g., B-O stretching at ~1350 cm⁻¹) .
- Mass Spectrometry : Use high-resolution ESI-MS to verify molecular mass (expected [M+H]⁺ = ~407.2 Da) .
Advanced: How can computational methods predict electronic properties and reactivity in cross-coupling reactions?
Q. Methodological Answer :
- DFT/B3LYP Calculations : Optimize geometry and calculate frontier orbitals (HOMO/LUMO) to identify reactive sites. For example, the boronic acid group’s HOMO localization suggests nucleophilic reactivity in Suzuki couplings .
- Molecular Docking : Simulate binding to enzymatic targets (e.g., chymotrypsin) using AutoDock Vina to predict inhibition modes .
Q. Table 2: Computational Parameters for Electronic Analysis
| Parameter | Value (eV) | Significance |
|---|---|---|
| HOMO Energy | -6.2 | Nucleophilicity of boronic acid |
| LUMO Energy | -1.8 | Electrophilic sites on oxadiazole |
| Band Gap | 4.4 | Kinetic stability |
Basic: What handling and storage protocols are recommended to prevent degradation?
Q. Methodological Answer :
- Storage : Keep in airtight containers under inert gas (Ar/N₂) at -20°C to minimize boronic acid oxidation to boroxines .
- Handling : Use gloveboxes for moisture-sensitive steps. Quench reactions with aqueous NaHCO₃ to neutralize residual acids .
Advanced: How can researchers address discrepancies in reported inhibitory effects across enzyme classes?
Q. Methodological Answer :
- Mechanistic Profiling : Use kinetic assays (e.g., Lineweaver-Burk plots) to determine inhibition type (competitive vs. uncompetitive).
- Structural Analysis : Compare enzyme active-site flexibility via MD simulations. For example, β-lactamase’s shallow active site may permit stronger inhibition than rigid serine proteases .
Q. Recommended Workflow :
Validate inhibition assays with positive controls (e.g., phenylboronic acid for β-lactamase ).
Cross-reference crystallographic data (e.g., PDB entries) to correlate steric effects with activity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
